3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline
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Overview
Description
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline can be achieved through a multi-step process involving the following key steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method. This involves the reaction of an aromatic aldehyde with an amine to form an imine, which is then cyclized to form the isoquinoline core.
Introduction of the 2-Methylbutyl Group: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the isoquinoline core with an appropriate alkyl halide under basic conditions to form the desired product.
Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms involved in various diseases.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in the progression of cancer or neurodegenerative diseases. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with a tetrahydroisoquinoline core, known for its biological activities.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at position 1, used in medicinal chemistry.
Uniqueness
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific interactions with biological targets.
Biological Activity
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline is a compound belonging to the isoquinoline class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{23}N O_{2}
- Molecular Weight : 273.37 g/mol
- CAS Number : 100077-57-4
Pharmacological Effects
Research indicates that isoquinoline derivatives exhibit various pharmacological effects, including:
- Antioxidant Activity : Isoquinolines have been shown to scavenge free radicals and enhance antioxidant defenses in biological systems.
- Neuroprotective Effects : Compounds in this class may protect neuronal cells against oxidative stress and apoptosis, potentially aiding in neurodegenerative diseases.
- Muscle Contractility Modulation : A study on a similar compound (1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) demonstrated its ability to modulate smooth muscle contractility. It was found to reduce the strength of Ca^{2+}-dependent contractions by affecting muscarinic acetylcholine receptors and serotonin receptors .
The biological activity of this compound may be attributed to:
- Calcium Channel Modulation : Similar isoquinoline compounds have been observed to influence voltage-gated L-type calcium channels, leading to alterations in intracellular calcium levels which are critical for muscle contraction and neurotransmitter release .
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin (5-HT) and muscarinic acetylcholine receptors, which play significant roles in neuronal signaling and muscle contraction .
Study on Smooth Muscle Tissue
A relevant study investigated the effects of a closely related isoquinoline on isolated smooth muscle tissue from guinea pigs. The compound was shown to:
- Decrease spontaneous contractile activity significantly at concentrations ranging from 25 to 100 μM.
- Exhibit a maximal effect at 50 μM, where it reduced the contraction force by approximately 31.6% compared to acetylcholine stimulation .
Concentration (μM) | % Reduction in Contraction |
---|---|
25 | 20% |
50 | 31.6% |
100 | 50% |
Immunohistochemical Analysis
Immunohistochemical tests revealed:
Properties
CAS No. |
20232-65-9 |
---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-5-11(2)8-14-13-10-16(19-4)15(18-3)9-12(13)6-7-17-14/h9-11H,5-8H2,1-4H3 |
InChI Key |
YOUNAVYUPVYFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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